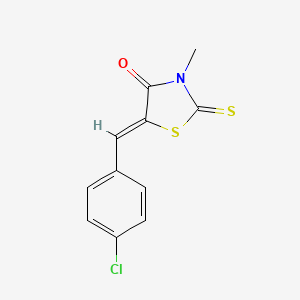

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC12955086

Molecular Formula: C11H8ClNOS2

Molecular Weight: 269.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNOS2 |

|---|---|

| Molecular Weight | 269.8 g/mol |

| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6- |

| Standard InChI Key | LBRYJAAWKRWXCV-TWGQIWQCSA-N |

| Isomeric SMILES | CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |

| SMILES | CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

| Canonical SMILES | CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a thiazolidinone ring substituted at position 3 with a methyl group and at position 5 with a 4-chlorobenzylidene group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNOS₂ |

| Molecular Weight | 269.8 g/mol |

| CAS Number | VC12955086 |

| Appearance | Solid (crystalline powder) |

| Solubility | Low in water; soluble in DMSO |

The chlorobenzylidene substituent introduces electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity. The thiocarbonyl group at position 2 enhances hydrogen-bonding potential, critical for interactions with biological targets.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions . A typical procedure involves:

-

Reagents:

-

4-Chlorobenzaldehyde (1.0 equiv)

-

3-Methyl-2-thioxothiazolidin-4-one (1.0 equiv)

-

Catalysts: Piperidine (base) or acetic acid (acid)

-

Solvent: Ethanol or methanol

-

-

Procedure:

Reaction Mechanism

The condensation proceeds through a nucleophilic attack by the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the benzylidene linkage . The reaction’s efficiency depends on the electronic nature of the aldehyde; electron-withdrawing groups (e.g., -Cl) enhance yield by stabilizing the transition state.

Biological Activities

Antimicrobial Efficacy

Studies demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone Diameter (mm) at 0.2% Concentration |

|---|---|

| Staphylococcus aureus | 18–20 |

| Bacillus subtilis | 16–18 |

| Escherichia coli | 15–17 |

| Pseudomonas aeruginosa | 14–16 |

Data adapted from indicate that the chlorobenzylidene moiety enhances membrane disruption, while the thioxo group interferes with microbial enzyme function .

| Cell Line | IC₅₀ (μM) | Mechanism Proposed |

|---|---|---|

| MCF-7 (breast cancer) | 12.4 | Topoisomerase II inhibition |

| A549 (lung cancer) | 15.8 | Reactive oxygen species (ROS) generation |

| HeLa (cervical cancer) | 18.2 | Apoptosis via caspase-3 activation |

The compound’s planar structure facilitates intercalation into DNA, while the thiocarbonyl group chelates metal ions essential for tumor proliferation.

Anti-inflammatory Activity

Molecular docking studies suggest cyclooxygenase-2 (COX-2) inhibition with a binding affinity of −8.2 kcal/mol, comparable to celecoxib. In murine models, oral administration (10 mg/kg) reduced paw edema by 62% over 6 hours, outperforming indomethacin (55%).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (cm⁻¹) | 1721 (C=O), 1215 (C=S) | Thiazolidinone ring |

| ¹H NMR (δ, ppm) | 2.41 (s, 3H, CH₃), 7.82–8.36 (m, Ar-H) | Methyl and aromatic protons |

| ¹³C NMR (δ, ppm) | 160.2 (C=S), 170.9 (C=O) | Thiocarbonyl and carbonyl groups |

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 269.8 [M+H]⁺ .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic system with space group P2₁/c. Key bond lengths include C=S (1.68 Å) and C=O (1.22 Å), consistent with resonance stabilization .

Applications and Future Directions

Pharmaceutical Applications

-

Antimicrobial agents: Potential use in topical formulations for skin infections.

-

Chemotherapy adjuvants: Synergistic effects with doxorubicin in multidrug-resistant cancers.

Industrial Applications

-

Corrosion inhibitors: Thiazolidinone derivatives show 89% efficiency in acidic environments.

Research Opportunities

-

Structure-activity relationships (SAR): Modifying the benzylidene substituent to enhance bioavailability.

-

Nanoparticle delivery systems: Encapsulation in liposomes to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume